molecular formula C22H33N3O2S B11991077 N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide

Cat. No.: B11991077
M. Wt: 403.6 g/mol
InChI Key: YDFJSIGJCDPKPW-UHFFFAOYSA-N
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Description

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide is a complex organic compound that features an adamantane moiety, a thiazole ring, and a heptylethanediamide chain. The adamantane structure is known for its stability and unique properties, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical-based reactions, which can introduce various substituents onto the adamantane core . The thiazole ring is then synthesized through cyclization reactions involving appropriate precursors. Finally, the heptylethanediamide chain is attached through amide bond formation reactions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The thiazole ring can interact with various enzymes or receptors, modulating their activity. The heptylethanediamide chain can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide is unique due to its combination of an adamantane moiety, a thiazole ring, and a heptylethanediamide chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H33N3O2S

Molecular Weight

403.6 g/mol

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-heptyloxamide

InChI

InChI=1S/C22H33N3O2S/c1-2-3-4-5-6-7-23-19(26)20(27)25-21-24-18(14-28-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-17H,2-13H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

YDFJSIGJCDPKPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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